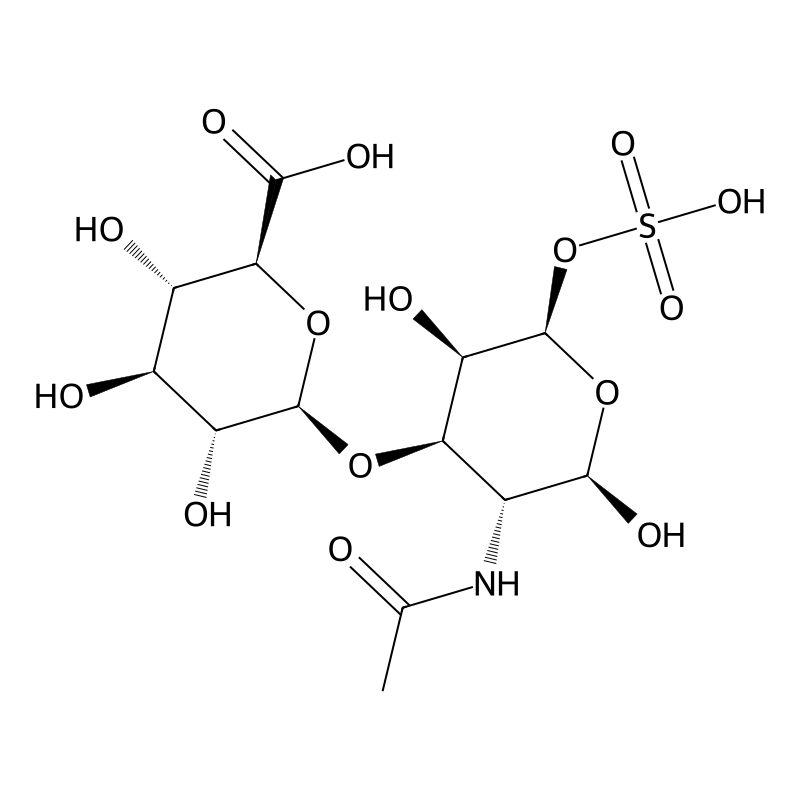

Chondroitin Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Chondroitin sulfate has been reported in Cipangopaludina chinensis with data available.

Chondroitin sulfate sodium salt (CAS 9082-07-9) is a highly soluble, linear, sulfated glycosaminoglycan (GAG) typically extracted from bovine, porcine, or marine cartilage. With a molecular weight generally ranging from 10,000 to 40,000 Da in its purified commercial form, it functions as a highly anionic polyelectrolyte due to its repeating disaccharide units containing both carboxylate and sulfate groups . Unlike neutral or non-sulfated polysaccharides, its high charge density and hygroscopic nature dictate its primary industrial utility in forming porous hydrated gels, moisture-retaining matrices, and robust polyion complexes for advanced formulation and biomaterial applications [1].

Substituting chondroitin sulfate with other common joint-health or biomaterial precursors, such as glucosamine or hyaluronic acid (HA), fundamentally alters processability and material performance. In solid dosage manufacturing, glucosamine hydrochloride is a low-molecular-weight crystalline monomer that undergoes brittle fracture during compression, whereas chondroitin sulfate is an amorphous polymer that exhibits plastic deformation, requiring entirely different granulation and tableting strategies [1]. In hydrogel and scaffold engineering, substituting CS with HA removes the critical sulfate groups; this reduction in anionic charge density drastically lowers the material's water retention capacity and alters its electrostatic complexation behavior with polycations like chitosan, leading to structurally distinct polyelectrolyte matrices [2].

References

- [1] Preformulation Studies and Characterization of Proposed Chondroprotective Agents: Glucosamine HCl and Chondroitin Sulfate. Drug Development and Industrial Pharmacy, 2002.

- [2] Viscoelastic Chondroitin Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links. Biomacromolecules, 2022.

Powder Compaction Mechanics: Plastic Deformation vs. Brittle Fracture

For buyers formulating solid oral dosages, chondroitin sulfate (CS) presents fundamentally different processability constraints compared to monomeric analogs like glucosamine HCl. CS is an amorphous polymer that undergoes plastic deformation during compression, enabling the formation of highly cohesive compacts. In contrast, glucosamine HCl is crystalline and relies on brittle fracture as its primary compression mechanism, often requiring wet granulation to achieve viable tablet strength [1]. Additionally, CS is highly hygroscopic and deliquescent, whereas regular glucosamine HCl exhibits negligible moisture sorption, dictating strict environmental humidity controls during CS procurement and processing [1].

| Evidence Dimension | Compression deformation mechanism and moisture handling |

| Target Compound Data | Chondroitin Sulfate: Amorphous, undergoes plastic deformation, highly hygroscopic |

| Comparator Or Baseline | Glucosamine HCl: Crystalline, undergoes brittle fracture, non-hygroscopic |

| Quantified Difference | Complete shift in compaction mechanics; CS forms cohesive compacts directly but requires stringent moisture control |

| Conditions | Powder X-ray diffraction and compression analysis of raw dietary supplement ingredients |

Dictates the selection of tableting equipment, granulation strategy, and environmental controls necessary for successful large-scale manufacturing.

Hydrogel Swelling Capacity and Anionic Charge Density

When selecting a glycosaminoglycan for hydrogel formulation, the sulfation profile of chondroitin sulfate provides a distinct advantage over non-sulfated alternatives like hyaluronic acid (HA). The presence of both sulfate and carboxylate groups on CS yields a significantly higher anionic charge density. In cross-linked double-network hydrogels, this higher charge density drives greater osmotic pressure, allowing CS-rich networks to achieve maximum swelling ratios of 6 to 12 [1]. Adjusting the CS-to-HA ratio directly modulates this swelling behavior; hydrogels with a 7:3 CS/HA ratio exhibit markedly increased swelling compared to 3:7 formulations under physiological conditions [2].

| Evidence Dimension | Water retention and maximum swelling ratio |

| Target Compound Data | Chondroitin Sulfate (CS): High swelling capacity driven by dual anionic groups (sulfate + carboxylate) |

| Comparator Or Baseline | Hyaluronic Acid (HA): Lower swelling capacity due to the absence of sulfate groups |

| Quantified Difference | CS-dominant hydrogels (7:3 ratio) demonstrate significantly higher swelling and osmotic stiffening than HA-dominant baselines |

| Conditions | Cross-linked double-network (DN) hydrogels evaluated at physiological pH |

Essential for procuring the correct polymer base when engineering moisture-retaining, load-bearing biomaterials that require high osmotic stiffening.

Collagen Matrix Microarchitecture Tuning

For tissue engineering applications, the choice of GAG additive critically determines the microarchitecture of collagen scaffolds. While adding hyaluronic acid significantly increases both the pore size and fiber radius of collagen matrices, integrating chondroitin sulfate significantly decreases the matrix pore size without altering the fiber radius [1]. Both CS and HA decrease the hydraulic permeability of the resulting hydrogels, but CS achieves this specifically through pore size restriction [1]. This divergent behavior in modifying collagen self-assembly kinetics makes CS non-interchangeable with HA when precise structural tuning is required.

| Evidence Dimension | Collagen matrix pore size and fiber radius modulation |

| Target Compound Data | Chondroitin Sulfate: Significantly decreases pore size; zero effect on fiber radius |

| Comparator Or Baseline | Hyaluronic Acid: Significantly increases both pore size and fiber radius |

| Quantified Difference | CS restricts pore size without thickening fibers, whereas HA expands both architectural dimensions |

| Conditions | Biophysical characterization of collagen-based hydrogels using turbidity and microscopy assays |

Allows biomaterial engineers to selectively restrict mass transport and hydraulic permeability in scaffolds without altering the primary collagen fiber thickness.

Polyion Complex (PIC) Stability with Polycations

Chondroitin sulfate is highly preferred for fabricating crosslinker-free polyion complex (PIC) films and particles due to its strong electrostatic interactions. Because CS possesses both carboxylate and sulfate groups, it forms highly stable, water-insoluble three-dimensional networks when paired with polycations like chitosan[1]. Comparators such as non-sulfated hyaluronic acid or weakly anionic carboxymethyl cellulose rely solely on carboxylate groups, resulting in different swelling behaviors and mechanical limits. The robust ionic crosslink density provided by CS ensures structural integrity in physiological environments while maintaining surface biological functions, such as CD44 receptor affinity [1].

| Evidence Dimension | Electrostatic crosslink density in polyion complexes |

| Target Compound Data | Chondroitin Sulfate: Forms robust, water-insoluble PICs via dual anionic sites |

| Comparator Or Baseline | Non-sulfated GAGs (e.g., HA): Form complexes with lower ionic crosslink density |

| Quantified Difference | CS provides distinct electrostatic complexation stability and higher ionic crosslink density compared to mono-anionic polysaccharides |

| Conditions | Formation of polyion complex particles and films from dilute aqueous polysaccharide solutions |

Provides a reliable, green manufacturing route for creating stable biopolymer films and drug delivery matrices without toxic chemical crosslinkers.

Direct Compression Solid Dosage Manufacturing

Because chondroitin sulfate undergoes plastic deformation rather than brittle fracture, it is ideally suited for direct compression or specialized granulation in solid oral dosage forms. Formulators must select excipients that complement its amorphous, highly cohesive nature while implementing strict humidity controls to manage its deliquescent properties, distinguishing its processability from crystalline joint-health monomers [1].

Crosslinker-Free Polyelectrolyte Complex (PEC) Biomaterials

The dual anionic charge of chondroitin sulfate makes it an optimal polyanion for fabricating stable, water-insoluble polyion complex films and scaffolds. When combined with polycations like chitosan, CS forms robust matrices ideal for wound dressings and drug delivery systems without requiring chemical crosslinking, providing distinct structural stability compared to less charged polysaccharides [2].

Osmotically Stiffened Hydrogels for Bioprinting

In the development of bioinks and tissue engineering scaffolds, chondroitin sulfate is selected over non-sulfated GAGs to maximize water retention. Its high charge density drives significant osmotic swelling in double-network hydrogels, enabling the creation of osmotically stiffened constructs that accurately mimic the mechanical load-bearing properties of native cartilage [3].

Microarchitectural Tuning of Collagen Scaffolds

For advanced in vitro models and regenerative medicine, chondroitin sulfate is utilized to precisely engineer the transport properties of collagen matrices. By decreasing matrix pore size without thickening collagen fibers, CS allows researchers to restrict hydraulic permeability and tune cell-matrix interactions in ways that hyaluronic acid cannot replicate[4].

References

- [1] Preformulation Studies and Characterization of Proposed Chondroprotective Agents: Glucosamine HCl and Chondroitin Sulfate. Drug Development and Industrial Pharmacy, 2002.

- [2] Fabrication and Characterization of Polysaccharide Composite Films from Polyion Complex Particles. Polymers (Basel), 2019.

- [3] Viscoelastic Chondroitin Sulfate and Hyaluronic Acid Double-Network Hydrogels with Reversible Cross-Links. Biomacromolecules, 2022.

- [4] Chondroitin sulfate, dermatan sulfate, and hyaluronic acid differentially modify the biophysical properties of collagen-based hydrogels. bioRxiv / NIH, 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

Related CAS

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Chondroitin sulfate is excreted in the urine as intact polymers and as partial degradation products. After intramuscular administration, about 37% of the administered dose is excreted by urine during the first 24 hours as high- and low-molecular-weight derivatives.

After intramuscular administration of chondroitin sulfate, the apparent volume of distribution was 0.40 ml/g. When administered orally, the apparent volume of distribution changed to 0.44ml/g.